N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine
Overview
Description
N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine is a synthetic organic compound that belongs to the class of amines This compound is characterized by the presence of a pyrrolidine ring, a pyrazole ring, and a methyl group attached to the nitrogen atom
Mechanism of Action
Target of action
The compound “N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine” is an amine, a class of organic compounds that contain a basic nitrogen atom with a lone pair . Amines are often involved in protein interactions, as they can form hydrogen bonds with other molecules.
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, alkaloids, and other biologically active substances .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. In general, amines can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized mainly in the liver, and excreted in urine .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the basicity of amines can be affected by pH, which in turn can influence their reactivity and interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation of the Pyrazole Ring: The pyrazole ring is then alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized by the reaction of 1,4-dibromobutane with ammonia or a primary amine.
Coupling of the Pyrazole and Pyrrolidine Rings: The final step involves the coupling of the alkylated pyrazole ring with the pyrrolidine ring using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine can be compared with other similar compounds, such as:
N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}piperidin-3-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}morpholin-3-amine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of the pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4/c1-11(2)8-17-10-12(6-15-17)9-16(3)13-4-5-14-7-13/h6,10-11,13-14H,4-5,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPDPRIPCBMCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CN(C)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.